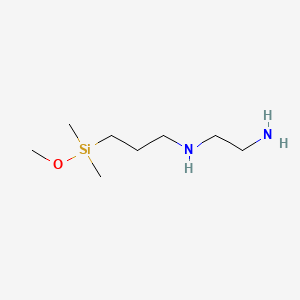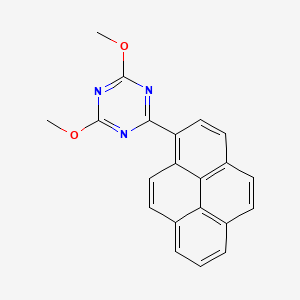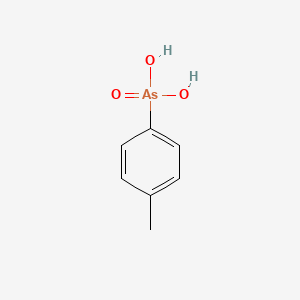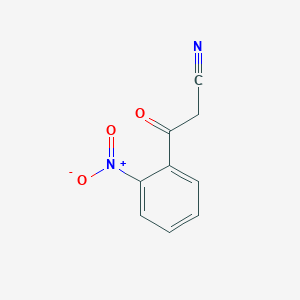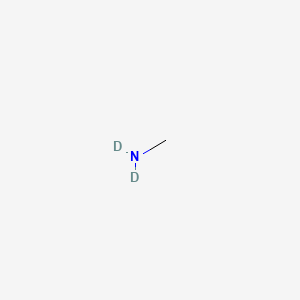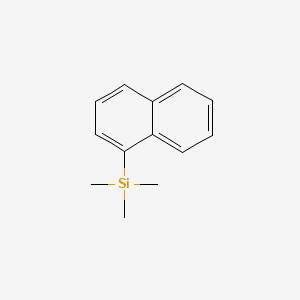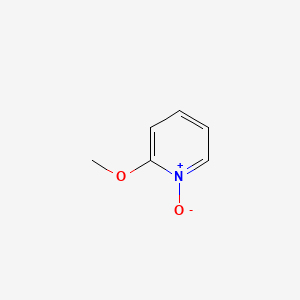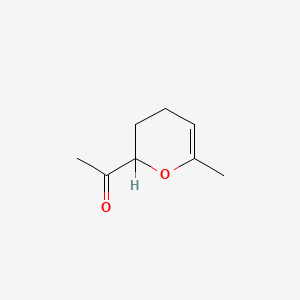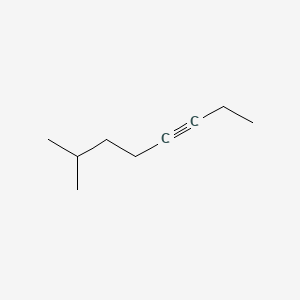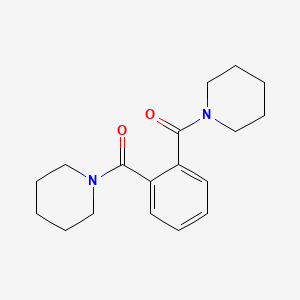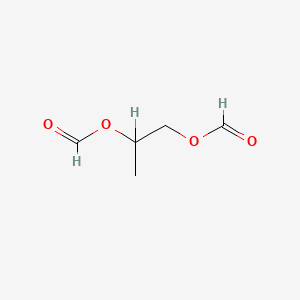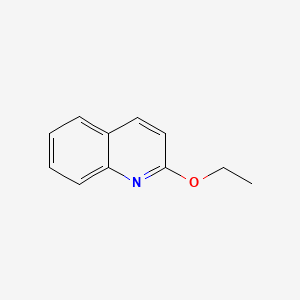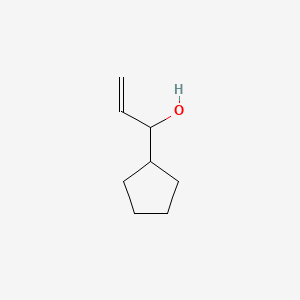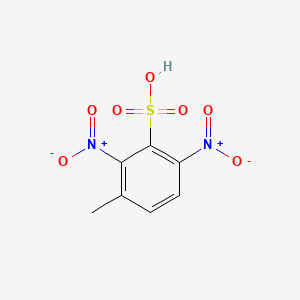
2,4-二硝基甲苯-3-磺酸
描述
2,4-Dinitrotoluene-3-sulfonic acid: is an organic compound with the molecular formula C7H6N2O7S. It is a derivative of toluene, where two nitro groups are attached to the 2nd and 4th positions, and a sulfonic acid group is attached to the 3rd position of the benzene ring. This compound is known for its applications in various chemical processes and industrial uses, particularly in the production of dyes and explosives .
科学研究应用
2,4-Dinitrotoluene-3-sulfonic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Studied for its potential effects on biological systems, particularly in the context of environmental contamination.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of explosives and other industrial chemicals .
作用机制
Target of Action
It is known that similar compounds, such as dinitrotoluenes, interact with various enzymes and proteins in organisms
Mode of Action
It is known that dinitrotoluenes can undergo microbial reduction, which involves enzymatic processes . The compound may interact with its targets, leading to changes in their function or structure. More research is required to elucidate the specific interactions and resulting changes.
Biochemical Pathways
For instance, 2,4-dinitrotoluene can be metabolized by bacteria through oxidative denitration and ring-fission . The downstream effects of these pathways could include the production of various metabolites, some of which may be more biodegradable .
Pharmacokinetics
It is known that similar compounds can be absorbed and distributed in organisms, metabolized through various pathways, and excreted . These properties can impact the bioavailability of the compound, influencing its effectiveness and potential toxicity.
Result of Action
Similar compounds have been associated with various effects, including organ damage and carcinogenic effects
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,4-Dinitrotoluene-3-sulfonic acid. For instance, the presence of certain microorganisms can enhance the degradation of similar compounds . Additionally, factors such as pH, temperature, and the presence of other chemicals can also influence the compound’s action .
生化分析
Biochemical Properties
It is known that the compound interacts with various enzymes and proteins
Cellular Effects
The effects of 2,4-Dinitrotoluene-3-sulfonic acid on cells and cellular processes are complex and multifaceted. The compound has been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of 2,4-Dinitrotoluene-3-sulfonic acid involves various binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound exerts its effects at the molecular level, influencing the function and behavior of cells.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,4-Dinitrotoluene-3-sulfonic acid can change over time. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies
Dosage Effects in Animal Models
The effects of 2,4-Dinitrotoluene-3-sulfonic acid can vary with different dosages in animal models Studies have observed threshold effects, as well as toxic or adverse effects at high doses
Metabolic Pathways
2,4-Dinitrotoluene-3-sulfonic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels . The specific metabolic pathways that 2,4-Dinitrotoluene-3-sulfonic acid is involved in are still being researched.
Transport and Distribution
The transport and distribution of 2,4-Dinitrotoluene-3-sulfonic acid within cells and tissues involve various transporters and binding proteins The compound can affect its localization or accumulation within cells
Subcellular Localization
The compound could be directed to specific compartments or organelles by targeting signals or post-translational modifications
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dinitrotoluene-3-sulfonic acid typically involves the nitration of toluene followed by sulfonation. The nitration process uses a mixture of nitric acid and sulfuric acid to introduce nitro groups into the toluene molecule. The reaction is highly exothermic and requires careful temperature control to avoid over-nitration .
Industrial Production Methods: In industrial settings, the production of 2,4-Dinitrotoluene-3-sulfonic acid is carried out in large-scale reactors where toluene is first nitrated to form 2,4-dinitrotoluene. This intermediate is then subjected to sulfonation using sulfuric acid to yield the final product. The process is optimized for high yield and purity, with continuous monitoring of reaction conditions .
化学反应分析
Types of Reactions: 2,4-Dinitrotoluene-3-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitrobenzoic acids.
Reduction: Reduction reactions typically convert the nitro groups to amino groups, resulting in the formation of diamino derivatives.
Substitution: The sulfonic acid group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like sodium dithionite are used.
Substitution: Substitution reactions often require strong acids or bases as catalysts
Major Products:
Oxidation: Nitrobenzoic acids.
Reduction: Diaminotoluene derivatives.
Substitution: Various substituted toluene derivatives depending on the substituent introduced
相似化合物的比较
2,4-Dinitrotoluene: Similar structure but lacks the sulfonic acid group.
2,6-Dinitrotoluene: Another isomer with nitro groups at different positions.
3-Methyl-2,6-dinitrobenzenesulfonic acid: Similar structure with a methyl group instead of a hydrogen at the 3rd position
Uniqueness: 2,4-Dinitrotoluene-3-sulfonic acid is unique due to the presence of both nitro and sulfonic acid groups, which confer distinct chemical properties and reactivity. This combination makes it particularly useful in specific industrial and research applications where both functionalities are required .
属性
IUPAC Name |
3-methyl-2,6-dinitrobenzenesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O7S/c1-4-2-3-5(8(10)11)7(17(14,15)16)6(4)9(12)13/h2-3H,1H3,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDXQNVNKGCTBKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)[N+](=O)[O-])S(=O)(=O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40979483 | |
| Record name | 3-Methyl-2,6-dinitrobenzene-1-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40979483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63348-71-0 | |
| Record name | 2,4-Dinitrotoluene-3-sulfonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063348710 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Methyl-2,6-dinitrobenzene-1-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40979483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


